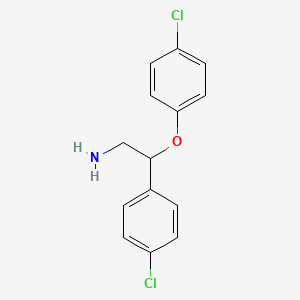
2-(4-Chlorophenyloxy)-2-(4-chlorophenyl)ethylamine
货号 B8416767
分子量: 282.2 g/mol
InChI 键: JESYMYLGHSGTTJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07390835B2
Procedure details


To a solution of 2-(4-chlorophenyloxy)-2-(4-chlorophenyl)ethyl azide (Step B, 0.23 g, 0.75 mmol) in 4 mLTHF at −20° C. was added trimethylphosphine (0.18 mL, 1.8 mmol), and the reaction was allowed to warm to room temperature over 2 h. Lithium hydroxide monohydrate (61 mg, 1.5 mmol) was added followed by 2 mL water. After stirring at room temperature for 30 min, the reaction was quenched by addition of 2 M hydrochloric acid (final pH=2). The volatile materials were removed on a rotary evaporator, and the resulting mixture was partitioned between brine (20 mL), 5 N aqueous sodium hydroxide (20 mL), ether (20 mL) and toluene (20 mL). The organic layer was separated and the aqueous layer extracted with ether (40 mL). The combined extracts were dried over anhydrous MgSO4, filtered, and concentrated to dryness to give the title compound, which was contaminated with trimethylphosphine oxide and was used without further purification. 1H NMR (500 MHz, CD3OD): δ 7.46-7.40 (m, 4H), 7.20 (d, 2H), 6.91 (d, 2H), 5.53 (m, 2H), 3.36 (m, 2H). LC-MS: m/e 282 (M+H)+ (2.5 min).
Name
2-(4-chlorophenyloxy)-2-(4-chlorophenyl)ethyl azide
Quantity
0.23 g
Type
reactant
Reaction Step One


Name
Lithium hydroxide monohydrate
Quantity
61 mg
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH2:10][N:11]=[N+]=[N-])=[CH:4][CH:3]=1.CP(C)C.O.[OH-].[Li+]>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]([C:14]2[CH:15]=[CH:16][C:17]([Cl:20])=[CH:18][CH:19]=2)[CH2:10][NH2:11])=[CH:4][CH:3]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
2-(4-chlorophenyloxy)-2-(4-chlorophenyl)ethyl azide
|
|
Quantity
|
0.23 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)OC(CN=[N+]=[N-])C1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
0.18 mL
|
|
Type
|
reactant
|
|
Smiles
|
CP(C)C
|
Step Two
|
Name
|
Lithium hydroxide monohydrate
|
|
Quantity
|
61 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
Step Three
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched by addition of 2 M hydrochloric acid (final pH=2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatile materials were removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was partitioned between brine (20 mL), 5 N aqueous sodium hydroxide (20 mL), ether (20 mL) and toluene (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with ether (40 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)OC(CN)C1=CC=C(C=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

